2-Chloro-3-fluorobenzotrifluoride
Overview
Description
2-Chloro-3-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H3ClF4 . It is a clear, colorless liquid .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . The synthesis process involves the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, and 4 fluorine atoms . The molecular weight of the compound is 198.55 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 155.3±35.0 °C and a predicted density of 1.427±0.06 g/cm3 .Scientific Research Applications
Environmental and Material Science
Fluoroalkylation reactions in aqueous media have seen significant advancements, with 2-Chloro-3-fluorobenzotrifluoride playing a critical role in the development of environmentally friendly fluoroalkylation methods. These reactions are pivotal for incorporating fluorinated groups into target molecules, enhancing their physical, chemical, and biological properties essential for pharmaceuticals, agrochemicals, and functional materials (Hai‐Xia Song et al., 2018).
Advanced Polymer and Fluorinated Material Synthesis
The synthesis and characterization of Polytetrafluoroethylene (PTFE) and related fluoropolymers have been extensively reviewed, highlighting the unique properties conferred by fluorinated monomers like this compound. These materials are known for their chemical inertness, hydrophobicity, and excellent thermal stability, making them suitable for a wide range of applications from coatings to medical devices (G. Puts et al., 2019).
Environmental Impact and Safety
The transition to safer alternatives for persistent organic pollutants has led to the exploration of novel fluorinated compounds. Studies on the environmental distribution, toxicity, and health risks of these alternatives, including compounds related to this compound, are crucial for assessing their safety profile. The findings suggest a need for comprehensive toxicological studies to evaluate their long-term environmental and health impacts (Yu Wang et al., 2019).
Catalysis and Chemical Reactions
This compound's role in catalysis and chemical reactions has been highlighted through its use in fluoroalkylation reactions. These reactions are essential for the synthesis of fluorinated molecules, which are increasingly important in pharmaceuticals and agrochemicals due to their unique properties, such as increased stability and bioactivity (Qian Shen et al., 2015).
Safety and Hazards
Mechanism of Action
Result of Action
The molecular and cellular effects of 2-Chloro-3-fluorobenzotrifluoride’s action are currently unknown . More research is needed to understand the compound’s impact on cellular function and overall organism health.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other chemicals, and the specific biological environment within which the compound is acting.
Properties
IUPAC Name |
2-chloro-1-fluoro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLYCBMEWUAIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597490 | |
Record name | 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-97-3, 109957-97-3 | |
Record name | 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.